threo-N-Boc-D-homophenylalanine epoxide

HIV protease inhibitor synthesis Atazanavir intermediate Stereochemical specification

threo-N-Boc-D-homophenylalanine epoxide (CAS 1217636-74-2, molecular formula C₁₆H₂₃NO₃, MW 277.36 g/mol) is a chiral, N-Boc-protected α-amino epoxide derived from D-homophenylalanine. It belongs to the class of N-protected aminoalkyl epoxides that serve as key intermediates in the synthesis of hydroxyethylamine-based peptidomimetic inhibitors, particularly those targeting HIV-1 protease.

Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
Cat. No. B7794395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namethreo-N-Boc-D-homophenylalanine epoxide
Molecular FormulaC16H23NO3
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C2CO2
InChIInChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-13(14-11-19-14)10-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14-/m1/s1
InChIKeyQBDJHEUSBYIOGK-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





threo-N-Boc-D-homophenylalanine epoxide – Chiral Building Block for Protease Inhibitor Synthesis & Peptidomimetic Research Procurement


threo-N-Boc-D-homophenylalanine epoxide (CAS 1217636-74-2, molecular formula C₁₆H₂₃NO₃, MW 277.36 g/mol) is a chiral, N-Boc-protected α-amino epoxide derived from D-homophenylalanine. It belongs to the class of N-protected aminoalkyl epoxides that serve as key intermediates in the synthesis of hydroxyethylamine-based peptidomimetic inhibitors, particularly those targeting HIV-1 protease [1][2]. The compound features a threo (2R,3S) configuration at the epoxide-adjacent stereocenters, an epoxide ring for regioselective nucleophilic opening, and an extended phenethyl side chain that distinguishes it from phenylalanine-derived analogs [1][3]. Commercial suppliers typically provide this compound at ≥95% HPLC purity as a lyophilized powder stored at −20 °C .

Why Generic Substitution of threo-N-Boc-D-homophenylalanine epoxide with Alternative N-Boc-Amino Epoxides Compromises Stereochemical Fidelity in Protease Inhibitor Programs


N-Boc-amino epoxides are not interchangeable building blocks. The stereochemical configuration at both the epoxide-bearing carbon (C2) and the amino-substituted carbon (C3) directly dictates the three-dimensional topology of the resulting hydroxyethylamine isostere, which must precisely match the enzyme active-site architecture [1][2]. In HIV protease inhibitor synthesis, the (2R,3S) configuration found in threo-N-Boc-D-homophenylalanine epoxide is specifically required for atazanavir-class inhibitors, while the diastereomeric (2S,3S) epoxide leads to saquinavir- and nelfinavir-class compounds—these are not functionally equivalent [1]. Furthermore, the homophenylalanine-derived extended side chain (phenethyl vs. benzyl) introduces altered P1 pocket occupancy and lipophilicity relative to phenylalanine-derived epoxides, directly impacting inhibitor binding affinity and pharmacokinetic profile [3][4]. Substituting any stereoisomer or side-chain variant without rigorous re-validation risks generating an inactive or pharmacologically distinct molecule.

Quantitative Differentiation Evidence for threo-N-Boc-D-homophenylalanine epoxide Against Closest Analogs – A Procurement Decision Matrix


Stereochemical Configuration (2R,3S) vs. (2S,3S) Diastereomer Dictates Target HIV Protease Inhibitor Class

The (2R,3S) configuration of threo-N-Boc-D-homophenylalanine epoxide is the required epoxide stereochemistry for atazanavir-class HIV protease inhibitors, whereas the (2S,3S) diastereomer (erythro-N-Boc-L-phenylalanine epoxide) is required for saquinavir, nelfinavir, and fosamprenavir [1]. This is not a matter of preference but of synthetic necessity—the epoxide ring-opening with amine nucleophiles proceeds with inversion at C2, so the epoxide configuration pre-determines the hydroxyl stereochemistry in the final hydroxyethylamine isostere, which must match the enzyme's catalytic aspartate geometry [1][2]. The two diastereomers lead to structurally and pharmacologically distinct inhibitor scaffolds that are not interchangeable [1].

HIV protease inhibitor synthesis Atazanavir intermediate Stereochemical specification

Threo-Selective Epoxidation of Boc-Protected Allylamines: Diastereomeric Excess of 94–98% Reported for Threo Amino Epoxides

In the diastereoselective synthesis of N-protected α-amino epoxides from α-amino acids, reduction of amino ketones followed by epoxidation affords threo aminoalkyl epoxides with diastereoisomeric excess (de) values ranging from 94% to 98% [1]. This class-level stereochemical outcome is directly applicable to threo-N-Boc-D-homophenylalanine epoxide, which is synthesized via analogous threo-selective epoxidation routes [2]. The peracid-dependent epoxidation of Boc-protected trans-vinyl isosteres consistently favors threo isomer formation with high selectivity, except under specific CF₃CO₃H conditions where erythro selectivity can emerge [3]. This synthetic stereoselectivity advantage means the threo isomers can be obtained in high diastereomeric purity, reducing the need for costly chromatographic separation of diastereomers [1].

Diastereoselective epoxidation Threo amino epoxide synthesis Process chemistry

Extended Homophenylalanine Side Chain (Phenethyl) vs. Phenylalanine (Benzyl): Increased Lipophilicity and Altered P1 Pocket Occupancy in Protease Inhibitor Design

The homophenylalanine-derived epoxide contains a phenethyl side chain (CH₂CH₂Ph), whereas the more common phenylalanine-derived epoxide (e.g., (2R,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane, CAS 98760-08-8) contains a benzyl side chain (CH₂Ph) . This additional methylene unit in homophenylalanine increases the side-chain length by ~1.5 Å, alters the calculated logP (XlogP ~2.6 for phenylalanine epoxide vs. an empirically higher value for the homophenylalanine analog), and modifies P1 pocket occupancy in the HIV protease active site. In the design of HIV protease inhibitors, variations at the P1 position directly impact inhibitor potency: analogous P1 phenylalanine-to-homophenylalanine substitutions have been shown to modulate binding affinity through altered van der Waals contacts and desolvation energetics [1]. The homophenylalanine epoxide thus provides a structurally distinct building block for exploring P1–S1 pocket interactions that cannot be accessed with phenylalanine-derived epoxides [1].

P1 ligand optimization Homophenylalanine vs. phenylalanine HIV protease inhibitor pharmacophore

D-Amino Acid Backbone (D-Homophenylalanine) vs. L-Amino Acid Backbone: Distinct Conformational Preferences in Peptidomimetic Design

threo-N-Boc-D-homophenylalanine epoxide is derived from D-homophenylalanine, while the more prevalent threo-N-Boc-L-homophenylalanine epoxide (sharing the same CAS 1217636-74-2 in some listings due to nomenclature variations) is derived from L-homophenylalanine . The D-configuration at the amino acid α-carbon imparts distinct conformational preferences in the resulting peptidomimetic backbone. D-amino acid-containing peptides and peptidomimetics are known to exhibit altered proteolytic stability, distinct backbone φ/ψ angle preferences, and modified interactions with biological targets compared to their L-amino acid counterparts [1]. In the context of HIV protease inhibitor design, the stereochemistry at this position is critical—the (2S,3S) epoxide from L-phenylalanine is used for saquinavir/nelfinavir class, while (2R,3S) from D-series is used for atazanavir class, demonstrating the functional non-equivalence of D- vs. L-derived epoxide building blocks [2].

D-amino acid building blocks Chiral pool synthesis Peptidomimetic backbone diversity

Commercial Availability and Purity Benchmarking: ≥95% HPLC Purity at 250 mg Scale from Specialized Chiral Building Block Suppliers

threo-N-Boc-D-homophenylalanine epoxide is commercially available from multiple specialized chiral building block suppliers (Santa Cruz Biotechnology, ChemImpex, AK Scientific, Clinisciences) at purities of ≥95% to ≥98% (HPLC) [1]. In contrast, the more widely used phenylalanine-derived analogs—such as (2R,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane (CAS 98760-08-8, available from Thermo Scientific at 98% purity, 5 g scale) —benefit from broader commercial availability and larger pack sizes due to their established role as atazanavir intermediates in generic drug manufacturing. The homophenylalanine epoxide is a more specialized research tool: its limited commercial supply (typically 50 mg–250 mg scale, with larger quantities requiring custom synthesis) means that procurement planning must account for lead times and minimum order quantities that differ from phenylalanine epoxide sourcing [1].

Chiral epoxide procurement Boc-protected amino epoxide supply Research chemical sourcing

Regioselective Epoxide Ring-Opening: Microwave-Assisted Aminolysis of (2R,3S) Epoxides Achieves Complete Regioselectivity with Less Reactive Aromatic Amines

The (2R,3S) epoxide configuration—shared by threo-N-Boc-D-homophenylalanine epoxide—undergoes highly regioselective ring-opening at the less substituted C1 position when reacted with amine nucleophiles. Microwave-assisted ring-opening of (2R,3S)-3-(N-Boc-amino)-1-oxirane-4-phenylbutane (the phenylalanine analog) with poorly reactive aromatic amines in nitromethane proceeds with complete regioselectivity, yielding the desired amino alcohol products in high efficiency [1]. This regiochemical outcome is dictated by the epoxide substitution pattern and stereochemistry, and the homophenylalanine analog is expected to exhibit analogous regioselectivity due to the identical substitution pattern at the epoxide ring (monosubstituted with a CH₂–R group at C1, N-Boc-aminoalkyl at C2) [2]. The ability to achieve regioselective opening under mild, catalyst-free microwave conditions is a key practical advantage for library synthesis of hydroxyethylamine-based peptidomimetics [1].

Regioselective epoxide opening Microwave-assisted synthesis Hydroxyethylamine isostere formation

Optimal Research and Industrial Application Scenarios for threo-N-Boc-D-homophenylalanine epoxide – Evidence-Based Use Cases for Scientific Procurement


Synthesis of Homophenylalanine-Containing Hydroxyethylamine Isostere Libraries for HIV-1 Protease Inhibitor Lead Optimization

threo-N-Boc-D-homophenylalanine epoxide serves as the direct precursor for generating hydroxyethylamine dipeptide isosteres bearing a homophenylalanine P1 ligand. Ring-opening with diverse amine nucleophiles—including isobutylamine (as used in amprenavir synthesis [1]) or substituted aromatic amines under microwave-assisted regioselective conditions [2]—yields the corresponding amino alcohol intermediates. These can be further elaborated to sulfonamide, carbamate, or urea-based inhibitors. The extended phenethyl side chain provides differential P1 pocket occupancy compared to phenylalanine-derived scaffolds, enabling exploration of lipophilic contacts not accessible with shorter benzyl P1 ligands [1]. This application is most relevant for medicinal chemistry teams seeking to diversify P1 ligand space beyond phenylalanine in HIV protease or related aspartyl protease inhibitor programs.

Stereochemically Defined Chiral Building Block for D-Amino Acid-Containing Peptidomimetics and Conformational Probes

The D-homophenylalanine backbone and threo epoxide configuration provide a rigid, stereochemically defined scaffold for constructing peptidomimetics with non-proteinogenic D-amino acid character. The threo (2R,3S) stereochemistry establishes the hydroxyl and amine orientations in the resulting hydroxyethylamine isostere [1][3]. D-amino acid-containing peptidomimetics are valued for their enhanced proteolytic stability and altered backbone conformational preferences [4]. This compound is suited for structural biology applications where defined stereochemistry is essential, such as X-ray crystallography of inhibitor–protease complexes and conformational analysis of backbone-modified peptides.

Comparative Structure–Activity Relationship (SAR) Studies Pitting Homophenylalanine vs. Phenylalanine P1 Ligands Against Aspartyl Protease Targets

When paired with its phenylalanine-derived analog—(2R,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane (CAS 98760-08-8)—threo-N-Boc-D-homophenylalanine epoxide enables systematic SAR studies that isolate the effect of side-chain extension (phenethyl vs. benzyl) on inhibitor potency, selectivity, and pharmacokinetic properties [2]. Both epoxides share the identical (2R,3S) configuration, ensuring that any observed differences in biological activity can be attributed primarily to the P1 side-chain modification. This head-to-head comparison approach is standard in medicinal chemistry for establishing structure–activity relationships and identifying optimal P1 ligands for a given protease target [1].

Process Chemistry Development for Scaling Homophenylalanine-Derived Epoxide Intermediates in Support of Preclinical Candidate Advancement

Given the limited commercial availability of threo-N-Boc-D-homophenylalanine epoxide (typical maximum 250 mg per unit from research suppliers) , programs advancing a homophenylalanine-containing lead candidate toward preclinical evaluation will require custom synthesis scale-up. The established kilogram-scale synthesis of the analogous phenylalanine epoxide via the N,N-dibenzyl-L-phenylalaninol route [3] provides a process chemistry template that can be adapted to the homophenylalanine series. Key parameters to optimize include diastereoselective epoxidation yield (targeting >94% de as reported for threo amino epoxide class [5]), epoxide ring-opening regioselectivity, and crystallization-based diastereomer purification. Early engagement with custom synthesis providers is recommended to secure multi-gram to kilogram quantities for IND-enabling studies.

Quote Request

Request a Quote for threo-N-Boc-D-homophenylalanine epoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.